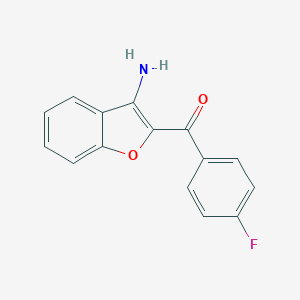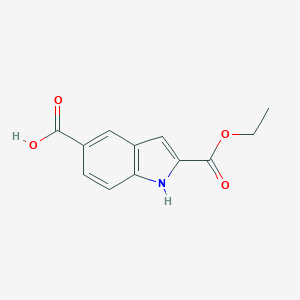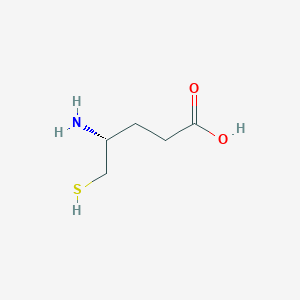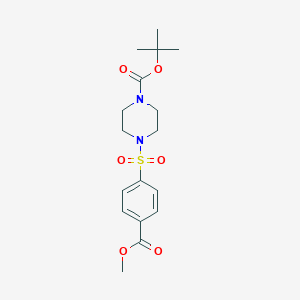
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is an organic compound with the molecular formula C17H24N2O6S and a molecular weight of 384.45 g/mol . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Esterification: Finally, the benzoate ester is formed by reacting the sulfonylated piperazine with methyl 4-hydroxybenzoate under esterification conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the active piperazine moiety.
Substitution: The sulfonyl and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the deprotected piperazine derivative .
Scientific Research Applications
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its ability to interact with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)carbonyl)benzoate: Similar structure but with a carbonyl group instead of a sulfonyl group.
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)amino)benzoate: Contains an amino group instead of a sulfonyl group.
Uniqueness
Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is unique due to the presence of both the sulfonyl and benzoate ester groups, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLDVXIWBKZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
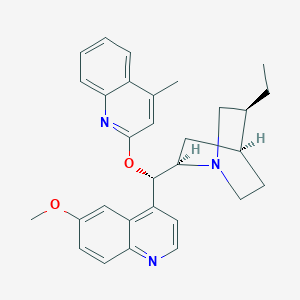
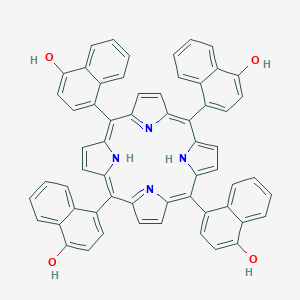
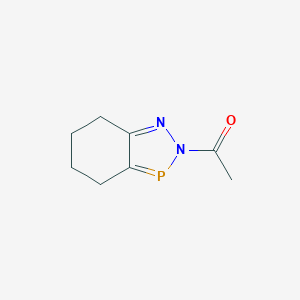
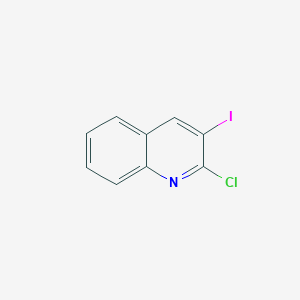
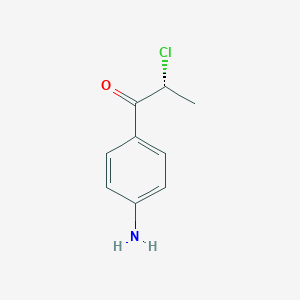
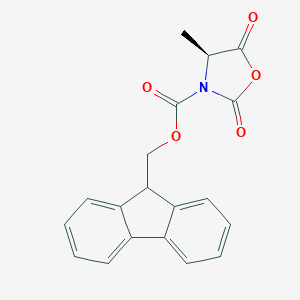
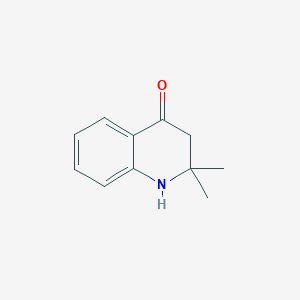
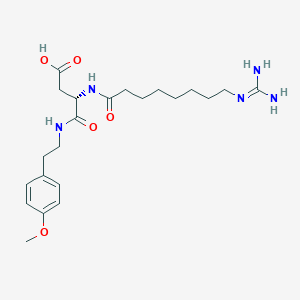
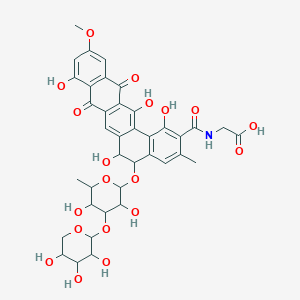
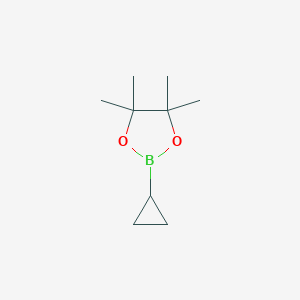
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
